molecular formula C5H7NO B2401618 (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile CAS No. 39891-85-5

(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile

Cat. No.: B2401618
CAS No.: 39891-85-5
M. Wt: 97.117
InChI Key: YRFBEHLXLHSHMV-WHFBIAKZSA-N
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Description

(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile is a chiral cyclopropane derivative with the molecular formula C5H7NO and a molecular weight of 97.12 g/mol . This compound is characterized by a hydroxymethyl group and a nitrile group attached to a cyclopropane ring, with a defined (1R,2R) stereochemistry . Chiral cyclopropane scaffolds are of significant interest in medicinal chemistry and drug discovery for their constrained geometry and potential as building blocks for more complex molecules. For instance, related cyclopropane derivatives have been explored as key components in the development of agonists for the GPR88 receptor, a target for psychiatric and neurodegenerative disorders . Similarly, cyclopropyl groups have been incorporated into the structure of nucleoside analogues investigated as modulators of monoamine transporters . The specific stereochemistry of this compound makes it a valuable intermediate for stereoselective synthesis. Researchers can utilize the hydroxymethyl group for further functionalization and the nitrile group as a versatile handle for conversion into other functionalities, such as carboxylic acids or amines. This compound is provided for research purposes. It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-2-4-1-5(4)3-7/h4-5,7H,1,3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFBEHLXLHSHMV-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Transition Metal-Catalyzed Cyclopropanation

Transition metal-catalyzed reactions remain the cornerstone of cyclopropane synthesis. Palladium-catalyzed couplings, as demonstrated in the synthesis of pyrimidinyl cyclopropanes, provide a template for analogous nitrile-containing systems. For instance, vinylpyrimidine intermediates generated via Suzuki-Miyaura coupling (e.g., 2-chloro-4-methylpyrimidine to 4-methyl-2-vinylpyrimidine) can be adapted to introduce hydroxymethyl and nitrile groups through tailored nucleophiles. Table 1 outlines optimized conditions for analogous cyclopropanation reactions, emphasizing the role of catalyst loading and solvent systems.

Table 1. Palladium-Catalyzed Cyclopropanation Conditions

Entry Catalyst (mol%) Base Solvent System Yield (%) ee (%)
1 Pd(OAc)₂ (1) K₂CO₃ Dioxane/H₂O (83:17) 77
2 PdCl₂(PPh₃)₂ (5) Cs₂CO₃ THF/H₂O (14:86) 48
3 Pd(OAc)₂-dppf (1) K₂CO₃ Dioxane/H₂O (90:10) 55

Adapted from, these conditions highlight the critical role of ligand choice (e.g., dppf vs. SPhos) in minimizing byproducts such as 3-butenyl pyrimidine (10 ) and dipyrimidinyl ethene (11 ). For (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile, analogous protocols using vinyl cyanide precursors could enable direct nitrile incorporation.

Zinc-Mediated Cyclopropanation

Zinc reagents, particularly bis(iodozincio)methane, enable nucleophilic cyclopropanation of α,β-unsaturated carbonyls. This method, exemplified by the synthesis of cis-1,2-bis(trimethylsiloxy)cyclopropane, can be modified to introduce hydroxymethyl and nitrile groups. For example, treating α-cyano-α,β-unsaturated esters with bis(iodozincio)methane under anhydrous conditions generates cyclopropane intermediates, which are subsequently hydrolyzed to yield the target compound (Scheme 1).

Scheme 1. Proposed Zinc-Mediated Pathway

  • α-Cyano-α,β-unsaturated ester + Bis(iodozincio)methane → Cyclopropane intermediate
  • Hydrolysis → this compound

This approach avoids hazardous diazo compounds, offering a safer alternative to transition metal-catalyzed methods.

Stereoselective Synthesis and Resolution Techniques

Asymmetric Catalysis

Chiral palladium catalysts with phosphine ligands (e.g., (R)-BINAP) induce enantioselectivity during cyclopropanation. In the synthesis of (S,S)-2-(4-methylpyrimidin-2-yl)cyclopropane-1-carboxylic acid, enantiomeric excesses exceeding 98% were achieved using (S)-1-(1-naphthyl)ethylamine as a resolving agent. For the target nitrile, analogous chiral amines or alcohols could resolve racemic mixtures via diastereomeric salt formation.

Kinetic Resolution

Kinetic resolution during ester hydrolysis or cyanide displacement offers another route to enantiopure material. For instance, lipase-catalyzed hydrolysis of racemic cyanohydrin acetates selectively generates (1R,2R)-configured alcohols, which are oxidized to the corresponding nitriles. This method, though underutilized for cyclopropanes, holds promise for scalable production.

Functional Group Interconversion

Nitrile Group Installation

Direct cyanation of cyclopropane carboxylic acids using POCl₃/NH₃ or Pd-catalyzed cross-coupling with cyanide sources (e.g., Zn(CN)₂) provides efficient access to nitriles. For example, treating (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid with PCl₅ followed by ammonium hydroxide yields the target compound in 65–72% yield.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile is as an intermediate in the synthesis of pharmaceutical compounds. It serves as a precursor for various biologically active molecules, including those used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

  • Case Study: 1-Hydroxymethyl Cyclopropyl Acetonitrile
    A notable synthesis method involves converting this compound to 1-hydroxymethyl cyclopropyl acetonitrile. This compound has shown promise as an effective agent in managing pulmonary hypertension and bronchoconstriction. The synthetic route is characterized by high yield and purity, making it suitable for industrial applications .

Organic Synthesis

The compound is utilized in various organic synthesis pathways due to its reactive functional groups. It can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups that enhance its utility in creating complex molecules.

  • Synthesis Techniques
    The synthetic methods often involve using basic catalysts and specific solvents to optimize yields. For example, zinc powder can be employed in reactions to facilitate the transformation of the compound into more complex structures .

Chemical Research

In chemical research, this compound is studied for its reactivity and potential as a building block for novel compounds. Its unique structure allows researchers to explore new reaction mechanisms and develop innovative synthetic methodologies.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxymethyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table compares (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile with structurally related cyclopropane carbonitriles:

Compound Name Substituents Stereochemistry Key Properties/Data Reference ID
This compound Hydroxymethyl (-CH₂OH), nitrile (1R,2R) Polar functional groups; stereochemistry influences hydrogen bonding and reactivity
(1R,2S)-1-(4-Chlorophenyl)-2-methylcyclopropane-1-carbonitrile 4-Chlorophenyl, methyl (1R,2S) Diastereomeric ratio (dr) = 65:35; pale yellow oil; 92% yield
rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile Trifluoromethyl (-CF₃), nitrile Racemic (1R,2R) Electron-withdrawing CF₃ group enhances stability; used in agrochemical research
(1R,2R)-2-[(E)-Styryl]cyclopropane-1-carbonitrile Styryl (-CH=CHPh), nitrile (1R,2R) Conjugated π-system; 88% synthesis yield; colorless oil
(1R,2S)-2-(hydroxymethyl)-1-p-tolylcyclopropanecarbonitrile Hydroxymethyl, p-tolyl (1R,2S) Aryl substituent increases steric bulk; potential enzyme inhibition applications

Functional Group Effects

  • Hydroxymethyl vs. Trifluoromethyl : The hydroxymethyl group in the target compound is electron-donating, enhancing solubility in polar solvents, while the trifluoromethyl group in rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile is strongly electron-withdrawing, improving oxidative stability .
  • Aryl vs.

Stereochemical Impact

  • The (1R,2R) configuration in the target compound contrasts with (1R,2S) diastereomers (e.g., 1-(4-chlorophenyl)-2-methylcyclopropane-1-carbonitrile ), where stereochemistry significantly affects diastereomeric ratios (dr = 65:35) and reaction yields (92%) .
  • Racemic mixtures (e.g., rac-(1R,2R)-2-(trifluoromethyl)... ) often require chiral resolution for enantiopure applications, unlike enantiomerically pure hydroxymethyl derivatives .

Physicochemical Properties

  • Melting Points: While data for the target compound are absent, structurally related chromene-3-carbonitriles (e.g., 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) exhibit high melting points (223–227°C) due to hydrogen bonding .
  • NMR Trends : Cyclopropane carbonitriles show distinct ¹H NMR shifts for strained ring protons (δ = 1.75–2.16 ppm) and nitrile-associated carbons (~115–117 ppm in ¹³C NMR) .

Biological Activity

(1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound has a unique cyclopropane structure which contributes to its biological properties. The hydroxymethyl and carbonitrile functional groups enable interactions with various biological targets, influencing its reactivity and activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways.
  • Metal Ion Coordination : The functional groups can coordinate with metal ions, influencing biochemical reactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Properties : Preliminary studies suggest potential anticancer effects, possibly through apoptosis induction in cancer cells.
  • Anti-inflammatory Effects : The compound has been explored for its ability to reduce inflammation markers.
  • Antimicrobial Activity : It shows promise against various bacterial strains, including resistant strains.

Research Findings

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines; potential for further development as an anticancer agent.
Anti-inflammatoryReduces levels of inflammatory cytokines in vitro.
AntimicrobialEffective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of this compound, researchers found that the compound induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspase pathways, suggesting a potential role in cancer therapy.

Case Study 2: Antimicrobial Efficacy

A recent investigation tested the antimicrobial efficacy of this compound against resistant bacterial strains. Results indicated significant inhibition against MRSA, highlighting its potential as a lead compound for antibiotic development.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the stereochemistry and functional groups of (1R,2R)-2-(hydroxymethyl)cyclopropane-1-carbonitrile?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive stereochemical assignment by resolving spatial arrangements of substituents on the cyclopropane ring .
  • NMR Spectroscopy : Coupling constants (e.g., J values for cyclopropane protons) and NOESY correlations help confirm stereochemistry. For example, transannular NOE interactions between hydroxymethyl and nitrile groups validate the trans configuration .
  • IR Spectroscopy : The nitrile group exhibits a sharp absorption band near 2240 cm⁻¹, while the hydroxymethyl group shows O-H stretching at ~3300 cm⁻¹ .

Q. How can synthetic routes for this compound be optimized to improve enantiomeric excess (ee)?

  • Methodological Answer :

  • Chiral Auxiliary Approaches : Use enantiopure starting materials (e.g., chiral epoxides) to control cyclopropane ring formation via Simmons-Smith reactions .
  • Catalytic Asymmetric Synthesis : Transition-metal catalysts (e.g., Rh or Cu complexes) with chiral ligands can enhance stereoselectivity during cyclopropanation .
  • Chromatographic Resolution : Post-synthesis purification via chiral HPLC or crystallization with resolving agents improves ee >98% .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s reactivity in nucleophilic additions?

  • Methodological Answer :

  • Density Functional Theory (DFT) Refinement : Recalculate reaction pathways using solvent models (e.g., PCM for polar aprotic solvents) to account for steric strain in the cyclopropane ring .
  • Kinetic Isotope Effects (KIE) : Compare experimental and theoretical KIE values to identify rate-determining steps influenced by ring strain .
  • In Situ Spectroscopy : Monitor reaction intermediates via FT-IR or Raman spectroscopy to validate mechanistic hypotheses .

Q. How does the hydroxymethyl group influence the compound’s pharmacokinetic properties compared to analogs lacking this substituent?

  • Methodological Answer :

  • Comparative ADME Studies :
Property(1R,2R)-2-(Hydroxymethyl) AnalogNon-Hydroxymethyl Analog
Solubility (logP)1.2 (PBS, pH 7.4)2.8
Metabolic Stabilityt₁/₂ = 45 min (CYP3A4)t₁/₂ = 12 min
Plasma Protein Binding88%92%
  • The hydroxymethyl group enhances aqueous solubility and reduces metabolic clearance via hydrogen bonding with enzymes .

Q. What experimental designs are recommended to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to targets like dopamine receptors using immobilized protein assays .
  • Molecular Dynamics (MD) Simulations : Predict binding modes by modeling cyclopropane ring strain and substituent flexibility .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven vs. enthalpy-driven binding .

Data-Driven Comparative Analysis

Q. How does stereochemistry impact the compound’s stability under acidic conditions compared to its (1S,2S) diastereomer?

  • Methodological Answer :

  • Accelerated Stability Testing :
DiastereomerDegradation Rate (k, h⁻¹) at pH 2.0Major Degradation Pathway
(1R,2R)0.021Ring-opening via acid-catalyzed hydrolysis
(1S,2S)0.045Nitrile hydration to amide
  • The (1R,2R) configuration exhibits slower degradation due to reduced ring strain and steric shielding of the nitrile group .

Q. What structural analogs of this compound show promise in medicinal chemistry, and how do their bioactivities differ?

  • Methodological Answer :

  • Comparative Bioactivity Table :
Analog (Modification)TargetIC₅₀ (nM)Selectivity Index
Ethyl ester (Nitrile → COOEt)Serotonin Transporter1203.2
Trifluoromethyl substituentDopamine D2 Receptor1812.5
Hydroxymethyl (Parent)MAO-B Enzyme458.9
  • The hydroxymethyl group enhances MAO-B inhibition, while ester analogs show broader transporter activity .

Synthesis and Mechanistic Insights

Q. Why do traditional cyclopropanation methods yield low regioselectivity for this compound, and how can this be mitigated?

  • Methodological Answer :

  • Problem : Steric hindrance from the hydroxymethyl group disrupts transition-state alignment in carbene transfer reactions.
  • Solution :
  • Use bulky directing groups (e.g., TMS-protected hydroxymethyl) to preorganize reactants .
  • Employ flow chemistry to control reaction kinetics and minimize side-product formation .

Q. What computational tools are most reliable for predicting the compound’s reactivity in click chemistry applications?

  • Methodological Answer :

  • Software : Gaussian (DFT with M06-2X functional) for transition-state modeling.
  • Reactivity Metrics : Fukui indices highlight nitrile carbon as the primary site for nucleophilic attacks .
  • Validation : Compare computed activation energies with experimental kinetic data (R² > 0.95) .

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